benzyl N-[(1s,3s)-3-[(chlorosulfonyl)methyl]cyclobutyl]carbamate, cis
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Overview
Description
Benzyl N-[(1s,3s)-3-[(chlorosulfonyl)methyl]cyclobutyl]carbamate, cis, is a chemical compound with the molecular formula C13H16ClNO4S. It is known for its unique structure, which includes a cyclobutyl ring substituted with a chlorosulfonylmethyl group and a benzyl carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[(1s,3s)-3-[(chlorosulfonyl)methyl]cyclobutyl]carbamate, cis, typically involves the reaction of cyclobutylamine with benzyl chloroformate in the presence of a base to form the benzyl carbamate intermediate. This intermediate is then reacted with chlorosulfonylmethyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[(1s,3s)-3-[(chlorosulfonyl)methyl]cyclobutyl]carbamate, cis, can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chlorosulfonyl group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of functionalized carbamates .
Scientific Research Applications
Benzyl N-[(1s,3s)-3-[(chlorosulfonyl)methyl]cyclobutyl]carbamate, cis, has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzyl N-[(1s,3s)-3-[(chlorosulfonyl)methyl]cyclobutyl]carbamate, cis, involves its interaction with specific molecular targets. The chlorosulfonyl group can react with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function, which underlies its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-[(1s,3s)-3-[(methylsulfonyl)methyl]cyclobutyl]carbamate
- Benzyl N-[(1s,3s)-3-[(fluorosulfonyl)methyl]cyclobutyl]carbamate
- Benzyl N-[(1s,3s)-3-[(bromosulfonyl)methyl]cyclobutyl]carbamate
Uniqueness
Benzyl N-[(1s,3s)-3-[(chlorosulfonyl)methyl]cyclobutyl]carbamate, cis, is unique due to the presence of the chlorosulfonyl group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
2703781-70-6 |
---|---|
Molecular Formula |
C13H16ClNO4S |
Molecular Weight |
317.8 |
Purity |
95 |
Origin of Product |
United States |
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